Home > Products > Screening Compounds P138369 > Pituitary adenylate cyclase activating
Pituitary adenylate cyclase activating - 136134-68-4

Pituitary adenylate cyclase activating

Catalog Number: EVT-1207130
CAS Number: 136134-68-4
Molecular Formula: C121H193N33O31S
Molecular Weight: 2638.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pituitary adenylate cyclase-activating polypeptide occurs primarily in neurons of the hypothalamus. Its precursor protein is translated from the corresponding gene and undergoes post-translational modifications to yield the active peptide forms. The processing involves cleavage by prohormone convertases that release PACAP from its precursor (Arimura et al., 1991) .

In vitro studies have demonstrated that various stimuli, including neurotransmitters and hormones, can enhance PACAP synthesis and secretion. For instance, stress-related signals can upregulate PACAP expression, highlighting its role as a neuropeptide involved in stress responses (Hammack and May, 2015) .

Molecular Structure Analysis

The molecular structure of pituitary adenylate cyclase-activating polypeptide consists of a chain of amino acids that varies slightly between its two primary forms. The structure of PACAP-38 comprises 38 amino acids with a characteristic C-terminal extension that is crucial for receptor binding and biological activity. The amino acid sequence includes several conserved residues important for maintaining structural integrity and function (Vaudry et al., 2009) .

Structural Data

  • Molecular Weight: Approximately 4.2 kDa for PACAP-38.
  • Isoelectric Point: Varies based on the specific form.
  • Secondary Structure: Predominantly alpha-helical regions contributing to its stability and receptor interaction.
Chemical Reactions Analysis

Pituitary adenylate cyclase-activating polypeptide participates in several biochemical reactions primarily through its interaction with specific receptors on target cells. Binding to these receptors activates intracellular signaling cascades involving cyclic adenosine monophosphate production via adenylate cyclase activation or mobilization of intracellular calcium ions (Vaudry et al., 2009) .

Key Reactions

  • Adenylate Cyclase Activation: Upon receptor binding, trimeric G-proteins are activated, leading to increased levels of cyclic adenosine monophosphate.
  • Calcium Mobilization: Activation of phospholipase C results in increased intracellular calcium levels, influencing various cellular responses.
Mechanism of Action

The mechanism of action of pituitary adenylate cyclase-activating polypeptide involves binding to its receptors on target cells. This interaction triggers G protein-mediated signaling pathways that lead to various physiological responses.

Process

  1. Receptor Binding: PACAP binds to PAC1 or vasoactive intestinal peptide receptors on cell membranes.
  2. Signal Transduction: This initiates a cascade involving G proteins that activate adenylate cyclase.
  3. Cyclic Adenosine Monophosphate Production: Increased cyclic adenosine monophosphate levels result in activation of protein kinase A.
  4. Physiological Effects: The downstream effects include modulation of neurotransmitter release, smooth muscle contraction, and immune responses (Zeng et al., 2021) .
Physical and Chemical Properties Analysis

Pituitary adenylate cyclase-activating polypeptide exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically exists as a colorless solution when dissolved.
  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.

Chemical Properties

  • Stability: Sensitive to extreme pH conditions; stability is optimal at physiological pH.
  • Reactivity: Reacts with specific receptors leading to significant biological effects.

Relevant data indicates that alterations in the concentration or activity of pituitary adenylate cyclase-activating polypeptide can influence various physiological conditions, including stress response and inflammation (Hammack and May, 2015) .

Applications

Pituitary adenylate cyclase-activating polypeptide has several scientific applications due to its diverse physiological roles:

  • Neuroscience Research: Investigated for its role in learning, memory formation, and stress response mechanisms (Ressler et al., 2011) .
  • Clinical Studies: Potential therapeutic target for conditions such as anxiety disorders, depression, and neurodegenerative diseases due to its neuroprotective properties (Shioda et al., 1997) .
  • Immunology: Explored for its immunomodulatory effects in inflammatory diseases where it may serve as a therapeutic target (Zeng et al., 2021) .

Properties

CAS Number

136134-68-4

Product Name

Pituitary adenylate cyclase activating

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C121H193N33O31S

Molecular Weight

2638.1 g/mol

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1

InChI Key

MMCDBQGTKNYEHP-YVRUYODTSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.